(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

Catalog No.
S3143172
CAS No.
1810074-83-9
M.F
C10H16ClNO
M. Wt
201.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

CAS Number

1810074-83-9

Product Name

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

IUPAC Name

(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69

InChI

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1

InChI Key

GRDXYWYYIPOBAD-PPHPATTJSA-N

SMILES

C1=CC=C(C=C1)C(CCCO)N.Cl

solubility

not available

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride is a chiral compound characterized by its amine and alcohol functional groups. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents. Its structure includes a phenyl group attached to a butanol backbone, which contributes to its biological activity and interaction with various biological systems.

There is no scientific research currently available on the mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride [, ].

, primarily due to its functional groups. Key reactions include:

  • Amine Reactions: The primary amine can undergo acylation or alkylation, allowing for the synthesis of derivatives with modified biological activity.
  • Alcohol Reactions: The hydroxyl group can participate in dehydration reactions, forming ethers or esters.
  • Redox Reactions: The compound can act as a reducing agent, potentially influencing metabolic pathways in biological systems

    (S)-4-Amino-4-phenylbutan-1-ol hydrochloride exhibits several biological activities:

    • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, possibly influencing neurotransmitter systems.
    • Antioxidant Activity: The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
    • Anticoagulant Activity: Preliminary studies suggest potential effects on blood coagulation pathways, which could be relevant for therapeutic applications .

Various methods have been developed for synthesizing (S)-4-Amino-4-phenylbutan-1-ol hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality.
  • Asymmetric Synthesis: Employing catalysts or chiral auxiliaries to control the stereochemistry during synthesis.
  • Reduction Reactions: Reducing corresponding ketones or imines to obtain the desired amine structure .

The compound has potential applications in several fields:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting neurological disorders.
  • Research Tool: Used in studies investigating the mechanisms of action of similar compounds and their effects on biological systems.
  • Chemical Biology: Investigated for its role in understanding structure-activity relationships in drug design .

Interaction studies have focused on how (S)-4-Amino-4-phenylbutan-1-ol hydrochloride interacts with various biological macromolecules:

  • Protein-Ligand Interactions: Studies using computational methods have predicted binding affinities and modes of interaction with target proteins.
  • Cellular Assays: In vitro assays have been employed to evaluate the compound's effects on cell viability and proliferation, revealing insights into its pharmacological profile .

Several compounds exhibit structural similarities to (S)-4-Amino-4-phenylbutan-1-ol hydrochloride. These include:

Compound NameStructural FeaturesUnique Properties
4-AminobutanolSimilar but lacks phenyl groupLess potent neuroprotective effects
PhenylalanineContains an amino group and phenyl ringNaturally occurring amino acid
2-Amino-3-phenypropionic acidContains both amine and carboxylic acidExhibits significant neuroactivity

These compounds share similar functionalities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride in medicinal chemistry contexts .

Dates

Last modified: 08-18-2023

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